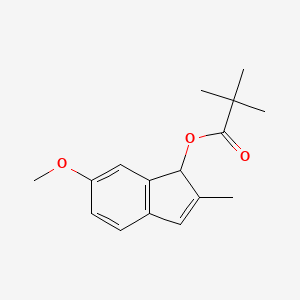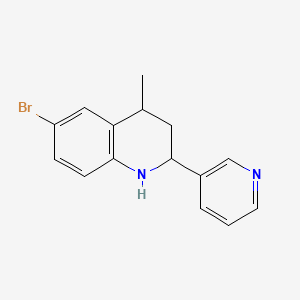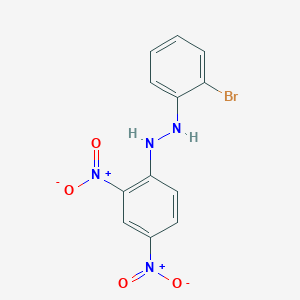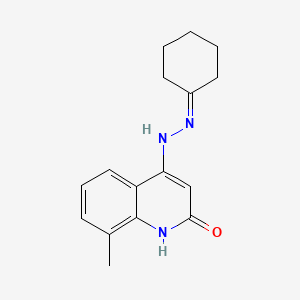
2,16-Octadecadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,16-Octadecadiyne: is a diacetylene compound with the molecular formula C18H30 It is characterized by the presence of two triple bonds located at the 2nd and 16th positions of an 18-carbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,16-Octadecadiyne typically involves the coupling of terminal alkynes. One common method is the Glaser coupling reaction , which uses copper(I) salts as catalysts to couple two terminal alkynes, forming a diacetylene. The reaction conditions often include the use of a base such as pyridine and an oxidizing agent like oxygen or air.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Glaser coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: 2,16-Octadecadiyne can undergo various chemical reactions, including:
Oxidation: The triple bonds in this compound can be oxidized to form diketones or other oxygenated products.
Reduction: Hydrogenation can reduce the triple bonds to form alkanes or alkenes.
Substitution: The hydrogen atoms adjacent to the triple bonds can be substituted with various functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly used for hydrogenation.
Substitution: Reagents like organolithium compounds or Grignard reagents can be used for nucleophilic substitution.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of various substituted alkynes or alkenes.
科学的研究の応用
Chemistry: 2,16-Octadecadiyne is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures. Its unique structure allows for the formation of conjugated systems, which are valuable in materials science.
Biology and Medicine: Research has shown that polyynes, including this compound, exhibit biological activities such as antimicrobial and anticancer properties. These compounds can interact with biological membranes and proteins, leading to potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form conjugated systems makes it valuable in the development of electronic and optical devices.
作用機序
The mechanism of action of 2,16-Octadecadiyne in biological systems involves its interaction with cellular components. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell death. Additionally, it can interact with proteins and enzymes, inhibiting their function and triggering apoptotic pathways.
類似化合物との比較
1,17-Octadecadiene: Another long-chain hydrocarbon with double bonds at the 1st and 17th positions.
7,11-Octadecadiyne: A diacetylene with triple bonds at the 7th and 11th positions.
Uniqueness: 2,16-Octadecadiyne is unique due to the specific positioning of its triple bonds, which imparts distinct chemical reactivity and biological activity. This positioning allows for unique interactions with biological molecules and the formation of specific reaction products in synthetic chemistry.
特性
CAS番号 |
651326-32-8 |
|---|---|
分子式 |
C18H30 |
分子量 |
246.4 g/mol |
IUPAC名 |
octadeca-2,16-diyne |
InChI |
InChI=1S/C18H30/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h7-18H2,1-2H3 |
InChIキー |
GCJOOBWHSXSGFA-UHFFFAOYSA-N |
正規SMILES |
CC#CCCCCCCCCCCCCC#CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene](/img/structure/B12594367.png)

![(4S)-7-[3-(4-Fluoropiperidin-1-yl)propoxy]-2-methyl-4-[4-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12594383.png)


![N'-benzhydryl-N-[(1S)-1-cyclohexylethyl]ethane-1,2-diamine](/img/structure/B12594395.png)
![1-(Prop-1-yn-1-yl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B12594400.png)

![N-cyclopropyl-2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12594404.png)


